molecular formula C11H15ClO2 B1437501 1-(2-Chloroethoxy)-4-propoxybenzene CAS No. 915923-28-3

1-(2-Chloroethoxy)-4-propoxybenzene

Cat. No. B1437501
CAS RN: 915923-28-3
M. Wt: 214.69 g/mol
InChI Key: LECGGZPJZOZRRE-UHFFFAOYSA-N
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Description

“1-(2-Chloroethoxy)-4-propoxybenzene” is likely an organic compound containing a benzene ring with two ether groups attached. One of the ether groups contains a chlorine atom .


Molecular Structure Analysis

The molecule likely contains a benzene ring, two ether groups (which are oxygen atoms bonded to two carbon atoms), and a chlorine atom . The exact structure would depend on the positions of these groups on the benzene ring.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

One area of application is in the exploration of organic synthesis pathways and reaction mechanisms. For example, studies have investigated the reactions of nitrosobenzenes with thiols in alcoholic media, leading to the formation of azoxybenzenes and anilines. These reactions are initiated by rapid coupling into covalent adducts, progressing through intermediate stages to final products. Such research provides insight into the complex reactions involved in organic synthesis and the influence of various reagents and conditions on these processes (Montanari, Paradisi, & Scorrano, 1999).

Electrochemical Sensing and Analysis

Another significant application is in the development of electrochemical sensors and analytical techniques. For instance, magnetic molecularly imprinted polymer particles have been utilized for the sensitive detection of specific compounds, demonstrating the potential of such materials in analytical chemistry and environmental monitoring (Ruiz-Córdova et al., 2018).

Materials Science and Polymer Chemistry

In materials science, the synthesis and characterization of novel compounds and materials are crucial. Research has been conducted on the preparation of tris(2-chloroethoxy)iron(III) complexes, exploring their properties and reactions with various ligands. Such studies contribute to the understanding of complex formation and its potential applications in materials science (Paul, Mohini, & Chadha, 1981).

Photophysics and Photochemistry

Research in photophysics and photochemistry has also utilized derivatives of 1-(2-Chloroethoxy)-4-propoxybenzene to study isomerization behaviors and molecular structures. These studies have implications for the development of photoresponsive materials and the understanding of molecular dynamics under light irradiation (Sakamoto et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s used as a solvent, its mechanism of action would involve dissolving other substances .

Safety and Hazards

Ethers can be hazardous. They are often flammable, and their vapors can be harmful if inhaled . Specific safety information would depend on the exact structure of the compound.

Future Directions

The future directions for a compound like “1-(2-Chloroethoxy)-4-propoxybenzene” would depend on its potential applications. For example, if it has unique properties that make it useful in a particular industry, research might focus on optimizing its synthesis or finding new uses for it .

properties

IUPAC Name

1-(2-chloroethoxy)-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECGGZPJZOZRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651110
Record name 1-(2-Chloroethoxy)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915923-28-3
Record name 1-(2-Chloroethoxy)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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